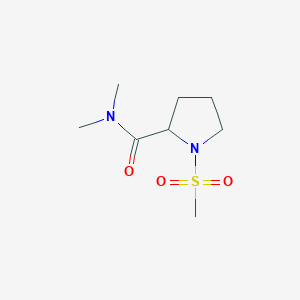![molecular formula C13H10FNO3S B7567833 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid, also known as FTA or Fluorothiophene Acetic Acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTA is a small molecule that contains a fluorine atom, a thiophene ring, and a carboxylic acid group.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid is not fully understood, but it is believed to interact with specific proteins or enzymes in the body. In cancer cells, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. In bacterial cells, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in folic acid metabolism.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been shown to have anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and organic electronics. However, one limitation of using 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Orientations Futures
There are several future directions for the research and development of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid to identify more potent and selective analogs. Furthermore, the potential applications of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid in other fields such as agriculture and environmental science should also be explored.
Méthodes De Synthèse
The synthesis of 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid involves a multi-step process that begins with the preparation of the intermediate compound 2-amino-5-fluorobenzoic acid. This intermediate is then reacted with thiophene-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid. The final product is purified using column chromatography to obtain pure 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid.
Applications De Recherche Scientifique
2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been investigated as a potential drug candidate for the treatment of cancer and bacterial infections. In materials science, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic electronics, 2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid has been used as a dopant in the fabrication of organic field-effect transistors and organic light-emitting diodes.
Propriétés
IUPAC Name |
2-fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3S/c14-11-2-1-9(6-10(11)13(17)18)15-12(16)5-8-3-4-19-7-8/h1-4,6-7H,5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYCEXFBBRYMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=CSC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)

![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)


![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)


![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)